molecular formula C22H21NO3S3 B11655660 (3,4-dimethoxyphenyl)(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

(3,4-dimethoxyphenyl)(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

Cat. No.: B11655660
M. Wt: 443.6 g/mol
InChI Key: IROQUTOSFREPRF-UHFFFAOYSA-N
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Description

5-(3,4-DIMETHOXYBENZOYL)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE is a complex organic compound that belongs to the class of dithioloquinoline derivatives

Preparation Methods

The synthesis of 5-(3,4-DIMETHOXYBENZOYL)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxybenzoyl chloride with 4,4,7-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

5-(3,4-DIMETHOXYBENZOYL)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions for these reactions include solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

5-(3,4-DIMETHOXYBENZOYL)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,4-DIMETHOXYBENZOYL)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact molecular pathways involved may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar compounds to 5-(3,4-DIMETHOXYBENZOYL)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE include other dithioloquinoline derivatives, such as:

The uniqueness of 5-(3,4-DIMETHOXYBENZOYL)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE lies in its specific substitution pattern and the presence of the dithioloquinoline core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H21NO3S3

Molecular Weight

443.6 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone

InChI

InChI=1S/C22H21NO3S3/c1-12-6-8-14-15(10-12)23(22(2,3)19-18(14)21(27)29-28-19)20(24)13-7-9-16(25-4)17(11-13)26-5/h6-11H,1-5H3

InChI Key

IROQUTOSFREPRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C(N2C(=O)C4=CC(=C(C=C4)OC)OC)(C)C)SSC3=S

Origin of Product

United States

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